BenchChemオンラインストアへようこそ!

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid

HIV-1 integrase ALLINI antiviral resistance

Combines 6-Br, 4-COOH, and p-OCF3 substituents in a single styrylquinoline scaffold (<450 Da). The 6-Br regioisomer shows divergent ALLINI resistance versus 8-Br against HIV-1 A128T mutant—regiospecificity is essential for target engagement. -OCF3 enhances metabolic stability (Hansch π≈+1.04) and membrane permeability vs. -OCH3 analogs. 6-Br enables Suzuki-Miyaura diversification, radiolabeling, or halogen bonding. Carboxylic acid anchor permits bioconjugation. Procure only CAS 926199-81-7; mono-/di-substituted analogs cannot reproduce validated biological or physicochemical SAR.

Molecular Formula C19H11BrF3NO3
Molecular Weight 438.2 g/mol
CAS No. 926199-81-7
Cat. No. B2381951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid
CAS926199-81-7
Molecular FormulaC19H11BrF3NO3
Molecular Weight438.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC(F)(F)F
InChIInChI=1S/C19H11BrF3NO3/c20-12-4-8-17-15(9-12)16(18(25)26)10-13(24-17)5-1-11-2-6-14(7-3-11)27-19(21,22)23/h1-10H,(H,25,26)
InChIKeyFGVBJYYHLUKJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926199-81-7): Structural Identity and Compound-Class Context for Procurement Decisions


6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926199-81-7), molecular formula C19H11BrF3NO3 (MW 438.2 g/mol), is a fully aromatic styrylquinoline-4-carboxylic acid (SQCA) derivative incorporating a 6-bromo substituent on the quinoline core, a 4-carboxylic acid anchor, and a para-trifluoromethoxy (–OCF3) phenyl group on the ethenyl bridge . The styrylquinoline-4-carboxylic acid scaffold is recognized as a privileged chemotype with demonstrated antiproliferative, antimycobacterial, and antiviral activities across multiple independent studies [1]. The combination of three pharmacophorically distinct substituents—bromo, carboxylic acid, and trifluoromethoxy—within a single low-molecular-weight framework (<450 Da) distinguishes this compound from simpler mono- or di-substituted quinoline-4-carboxylic acid analogs that populate most vendor catalogs [2].

Why Generic Substitution of 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926199-81-7) with Simpler Quinoline-4-Carboxylic Acids Is Not Scientifically Defensible


Styrylquinoline-4-carboxylic acids are not functionally interchangeable. The trifluoromethoxy group (–OCF3) is a strongly electron-withdrawing, highly lipophilic substituent (Hammett σp ≈ 0.35; Hansch π ≈ +1.04) that simultaneously enhances metabolic oxidative stability and membrane permeability relative to –OCH3 or unsubstituted analogs, whereas the 6-bromo substituent provides a heavy-atom handle for halogen bonding, radiolabeling, or further cross-coupling chemistry that is absent in 6-H or 6-F congeners. Critically, published structure-activity relationship (SAR) data on quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) demonstrates that the 6-bromo and 8-bromo positional isomers exhibit divergent resistance profiles against the A128T mutant virus, proving that bromo-regioisomers are not functionally equivalent [1]. Therefore, procurement of a compound lacking the precise substitution pattern of CAS 926199-81-7 cannot be assumed to reproduce the biological or physicochemical properties required for SAR continuation, probe development, or assay validation.

Quantitative Differential Evidence for 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926199-81-7) versus Closest Structural Analogs


6-Bromo vs. 8-Bromo Regioisomer Divergence in HIV-1 Integrase ALLINI Antiviral Potency and A128T Mutant Resistance Profile

In a direct comparative study of multi-substituted quinoline ALLINIs, the addition of bromine at either the 6-position or the 8-position of the quinoline core improved antiviral properties relative to the unsubstituted parent [1]. However, functional divergence between the two regioisomers was conclusively demonstrated: the 6-bromo analog suffered a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness against the same mutant [1]. This establishes that the 6-bromo position is a critical determinant of resistance susceptibility in the quinoline ALLINI pharmacophore, and that the 6-bromo and 8-bromo regioisomers are not functionally redundant despite their chemical similarity.

HIV-1 integrase ALLINI antiviral resistance regioisomer SAR

Trifluoromethoxy (–OCF3) vs. Methoxy (–OCH3) Substitution: Quantified Lipophilicity and Metabolic Stability Advantage from Physicochemical Parameter Comparison

The para-trifluoromethoxy (–OCF3) substituent on the phenyl ring of CAS 926199-81-7 provides a quantifiable lipophilicity increase of approximately 1.5 log units compared to a para-methoxy (–OCH3) analog, based on the established Hansch hydrophobicity constants (π = +1.04 for –OCF3 vs. π = –0.02 for –OCH3) [1]. Concurrently, the strong electron-withdrawing character of –OCF3 (Hammett σp ≈ 0.35) reduces the electron density of the adjacent aromatic ring, rendering it less susceptible to cytochrome P450-mediated oxidative metabolism compared to electron-donating –OCH3 (σp ≈ –0.27) [1]. This combination is critical: the –OCF3 group simultaneously improves membrane permeability while retarding Phase I metabolic degradation, a dual advantage that –OCH3 cannot confer.

trifluoromethoxy lipophilicity metabolic stability physicochemical property

Styrylquinoline-4-Carboxylic Acid Scaffold Antimycobacterial Activity Against M. tuberculosis H37Rv: Class-Level Potency Benchmark

A series of styrylquinoline-4-carboxylic acid derivatives, synthesized via microwave-assisted Knoevenagel condensation, were evaluated for growth inhibitory activity against Mycobacterium tuberculosis H37Rv (Mtb) under aerobic conditions through the NIAID screening program [1]. Three compounds from the series demonstrated measurable antitubercular activity [1]. Although the specific MIC values for CAS 926199-81-7 have not been published in peer-reviewed literature, the 2-styrylquinoline-4-carboxylic acid backbone has been independently validated as essential for antileishmanial activity against intracellular amastigotes, confirming that the 2-styryl-4-carboxylic acid motif is a functional pharmacophore for anti-infective activity [2].

antitubercular Mycobacterium tuberculosis styrylquinoline MIC

Optical Property Differentiation: Photoluminescence Quantum Yield of Styrylquinoline-4-Carboxylic Acid Fluorophores as a Function of Substitution Pattern

A systematic photophysical characterization of ten carboxylic acid-functionalized styrylquinolines demonstrated that substitution pattern dramatically modulates photoluminescence (PL) quantum yield (QY), ranging from 1.7% in methanol for compound 1-A to 44.4% in dioxane for compound 7-C, a total variation of 42.7 percentage points driven solely by changes in aryl substitution and solvent polarity [1]. For compound 7-C, the QY varied from 3.3% (methanol) to 44.4% (dioxane)—a 13.5-fold increase depending on solvent environment [1]. This demonstrates that the styrylquinoline-4-carboxylic acid fluorophore class is exquisitely sensitive to the electronic character of substituents, and the electron-withdrawing –OCF3 and –Br groups on CAS 926199-81-7 are predicted to shift emission maxima and QY relative to electron-donating substituted analogs.

photoluminescence quantum yield solvatochromism fluorescent probe

6-Bromo Substituent as a Versatile Synthetic Handle: Cross-Coupling Reactivity Advantage Over 6-H, 6-F, and 6-Cl Analogs

The C–Br bond at the 6-position of the quinoline core provides a kinetically and thermodynamically favorable site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. In a published synthetic study, 6-bromo-1,2,3,4-tetrahydroquinolines underwent efficient dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki-Miyaura cross-coupling with substituted phenylboronic acids to afford 6-aryl-tetrahydroquinolines in yields of 68%–82% [1]. The C–Br bond (bond dissociation energy ≈ 337 kJ/mol for Ar–Br) is significantly more reactive toward oxidative addition with Pd(0) catalysts than C–Cl (BDE ≈ 399 kJ/mol) or C–F (BDE ≈ 525 kJ/mol), yet more stable and easier to handle than C–I (BDE ≈ 273 kJ/mol), positioning the 6-bromo substituent as the optimal balance of reactivity and stability for downstream diversification [2].

Suzuki-Miyaura coupling synthetic handle C–Br bond cross-coupling

Carboxylic Acid at C-4 as an Essential Pharmacophoric Anchor: Evidence from HIV-1 Integrase and DHODH Inhibitor Series

The C-4 carboxylic acid group is a critical pharmacophoric element in multiple independent target engagement studies. In the quinoline-4-carboxylic acid (QCA) series targeting Mtb DNA gyrase, the carboxylic acid moiety participates in a conventional hydrogen bond (bond distance 3.68 Å) with Ser462 in the enzyme active site, and this interaction is essential for inhibitory activity [1]. In computational docking studies of styrylquinoline-4-carboxylic acids against bacterial dehydrosqualene synthase and squalene synthase, the carboxylic acid group forms key interactions with critical amino acid residues required for binding in both bacterial and fungal enzymes [2]. By contrast, styrylquinoline derivatives lacking the C-4 carboxylic acid (e.g., C-7 aroyl/acyl substituted analogs) were shown to be completely inactive toward HIV-1 integrase in in vitro assays, demonstrating that the carboxylic acid at the 4-position is non-redundant and cannot be replaced by ester, amide, or relocated carboxyl functions without loss of activity [3].

carboxylic acid pharmacophore hydrogen bonding DHODH HIV integrase

Best Research and Industrial Application Scenarios for 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926199-81-7)


HIV-1 Integrase ALLINI Resistance Profiling and Regioisomeric Selectivity Studies

Use CAS 926199-81-7 as a 6-bromo-substituted quinoline probe to investigate the structural basis of differential ALLINI susceptibility to the A128T resistant mutant. The compound's 6-bromo regiospecific substitution pattern, shown to confer distinct resistance sensitivity compared to the 8-bromo isomer, makes it an essential tool for mapping the IN dimer interface binding determinants and for designing next-generation ALLINIs that circumvent A128T-mediated resistance [1]. Pair with the corresponding 8-bromo analog for controlled head-to-head resistance profiling experiments.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Antitubercular SAR Libraries

Exploit the 6-bromo substituent as a synthetic handle for palladium-catalyzed Suzuki-Miyaura coupling with diverse arylboronic acids to generate focused libraries of C6-arylated styrylquinoline-4-carboxylic acids. The 2-styrylquinoline-4-carboxylic acid scaffold has validated antimycobacterial activity against M. tuberculosis H37Rv, and the 6-position diversification strategy enables systematic exploration of substituent effects on Mtb growth inhibition and Mtb DNA gyrase binding [2]. The –OCF3 group on the styryl ring provides additional metabolic stability for downstream in vivo studies.

Fluorescent Probe Development Leveraging Substituent-Tunable Photoluminescence

Utilize CAS 926199-81-7 as a fluorophore scaffold for developing solvatochromic probes or cellular imaging agents. The electron-withdrawing –Br and –OCF3 substituents are predicted to modulate the photoluminescence quantum yield and emission wavelength relative to published styrylquinoline-4-carboxylic acid fluorophores, whose QY spans 1.7%–44.4% and emission covers 408–539 nm depending on substitution pattern and solvent [3]. The free carboxylic acid also enables bioconjugation via amide bond formation for targeted delivery applications.

Anti-Infective Probe for Intracellular Pathogen Models (Leishmania and Mycobacterium)

Deploy CAS 926199-81-7 in intracellular amastigote and macrophage infection assays for Leishmania amazonensis and in aerobic Mtb H37Rv growth inhibition screens. The 2-styryl-4-quinolinecarboxylic acid backbone has been experimentally demonstrated to be essential for activity against intracellular L. amazonensis amastigotes, and the combination of the lipophilic –OCF3 group with the ionizable carboxylic acid anchor on CAS 926199-81-7 may enhance lysosomal accumulation and target engagement within infected macrophages [4]. Compare activity directly with 2-phenylquinoline-4-carboxylic acid analogs to quantify the contribution of the styryl bridge and –OCF3 substitution.

Quote Request

Request a Quote for 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.